

Chemical Identity and Key Synonyms

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Compound Focus: Nitrovin

CAS No.: 804-36-4

Cat. No.: S562261

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Nitrovin and Difurazone refer to the same chemical entity, which is commonly used in its hydrochloride form. The table below summarizes its core identifiers and selected physicochemical properties.

Property	Details
IUPAC Name (Base)	2-[3-(5-nitro-2-furanyl)-1-[2-(5-nitro-2-furanyl)ethenyl]-2-propen-1-ylidene]hydrazinecarboximidamide [1]
Other Synonyms	Panazon; Payzone; Difurazone; 1,5-Bis(5-nitro-2-furyl)-3-pentadienone guanylhydrazone [1] [2]
CAS Number (Base)	804-36-4 [3] [4] [2]
CAS Number (HCl Salt)	2315-20-0 [5] [6]
Molecular Formula (Base)	C ₁₄ H ₁₂ N ₆ O ₆ [3] [4] [2]
Molecular Formula (HCl Salt)	C ₁₄ H ₁₃ ClN ₆ O ₆ [5]
Molecular Weight (Base)	360.28 g/mol [4] [2]

Property	Details
Molecular Weight (HCl Salt)	396.74 g/mol [5]
Boiling Point	594.6°C at 760 mmHg (for HCl salt) [5] [6]
Melting Point	217°C (decomposition, for base) [2]
Density	1.58 g/cm ³ (for HCl salt) [5]
Storage	2-8°C [5] [2]

A Novel Anticancer Mechanism and Experimental Insights

Historically used as an antibacterial growth promoter in veterinary practice [7] [8] [1], recent research has uncovered a potential new application for **Nitrovin** in cancer therapy.

Mechanism of Action: Inducing Paraptosis via TrxR1 Inhibition

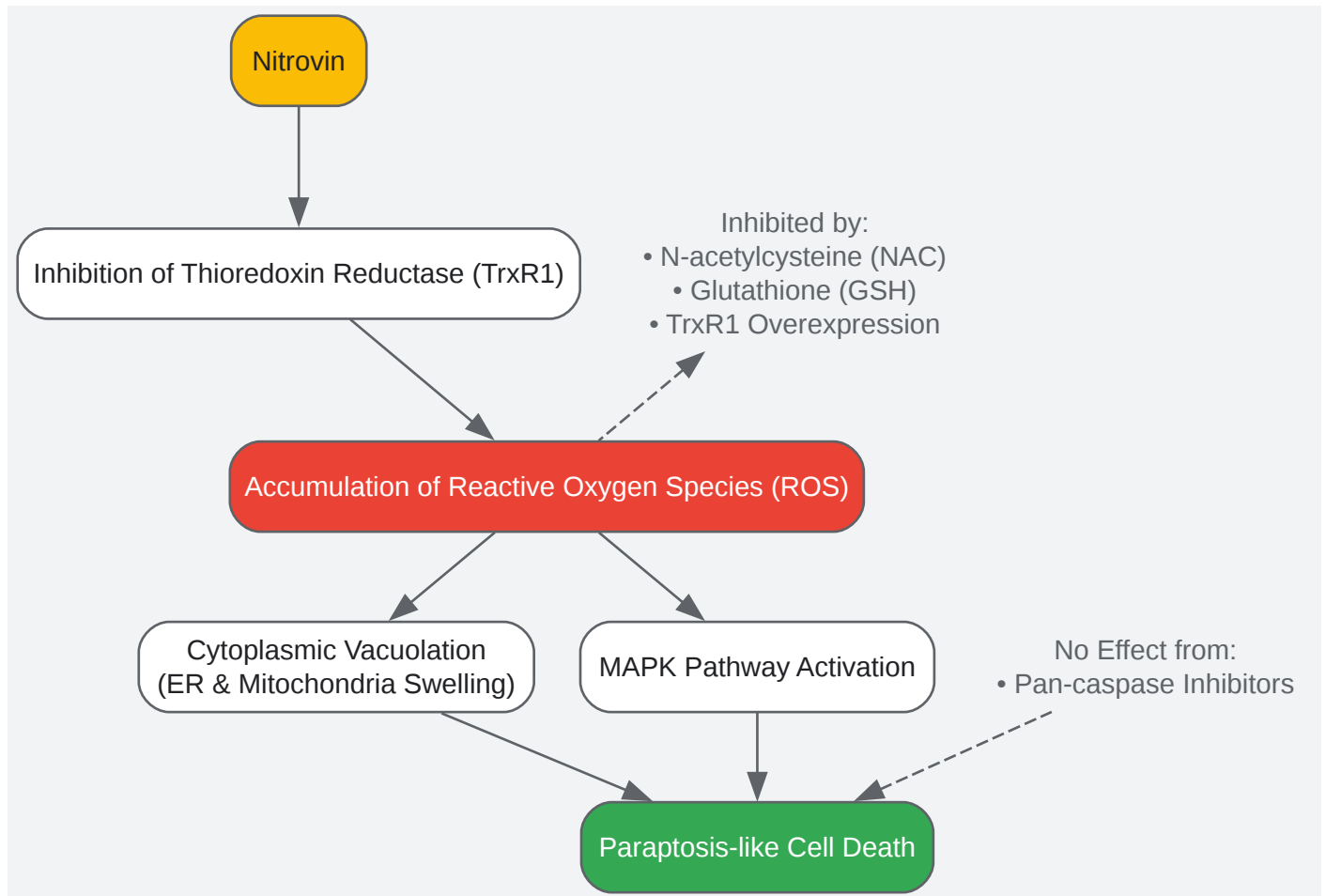
A significant 2023 study revealed that **Nitrovin** exhibits potent cytotoxicity against a wide panel of cancer cell lines, including glioblastoma (GBM) models [7] [8]. Its anticancer activity is primarily mediated by inducing a non-apoptotic, **paraptosis-like cell death** [7] [8].

Paraptosis is a programmed cell death pathway characterized by cytoplasmic vacuolation derived from the swelling of the endoplasmic reticulum (ER) and mitochondria, without the classic signs of apoptosis like caspase activation [8]. The mechanism can be summarized as follows:

- **Primary Target: Nitrovin** directly interacts with and inhibits the activity of **Thioredoxin Reductase 1 (TrxR1)** [7] [8]. TrxR1 is a key enzyme in the cellular antioxidant system, crucial for maintaining redox balance.
- **ROS Burst:** Inhibition of TrxR1 leads to a severe disruption of the cellular redox balance, causing a massive accumulation of Reactive Oxygen Species (ROS) [7] [8].

- **Cell Death Execution:** The excessive ROS levels trigger extensive cytoplasmic vacuolation and activation of the MAPK signaling pathway, ultimately leading to paraptosis-like cell death [7] [8]. This process can be inhibited by antioxidants like N-acetylcysteine (NAC) or by overexpressing TrxR1 [7] [8].

The following diagram illustrates this signaling pathway:



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Nitrovin induces paraptosis by inhibiting TrxR1, leading to ROS accumulation and cell death.

Experimental Data & Protocols

The following table summarizes key experimental findings and conditions from the 2023 study:

Aspect	Experimental Summary
Cytotoxicity (IC₅₀)	Nitrovin showed potent activity against 16 cancer cell lines from 8 categories (including glioblastoma, lung, and colon cancers) with IC ₅₀ values < 5 μM. Non-cancerous liver (LO2) and kidney (HK2) cells were less sensitive [8].

| **Key Assays** | • **Cell Viability:** MTS assay [8]. • **Cytoplasmic Vacuolation:** Observed via light microscopy and confirmed with organelle-specific stains [8]. • **ROS Detection:** Flow cytometry using DCFH-DA probe [8]. • **TrxR1 Activity:** Measured using a standard DTNB [5,5'-dithiobis-(2-nitrobenzoic acid)] reduction assay [8]. | | **In Vivo Model** | **Zebrafish xenograft model.** Nitrovin demonstrated a significant anticancer effect, which was reversed by co-treatment with the antioxidant NAC, confirming the ROS-mediated mechanism in a living organism [7] [8]. | | **Critical Reagents** | • **Inhibitors:** Cycloheximide (CHX, protein synthesis inhibitor), N-acetyl-l-cysteine (NAC, antioxidant), Glutathione (GSH) [7] [8]. • **Cell Lines:** U251 and U87 glioblastoma cell lines were central to the mechanistic study [8]. |

Additional Regulatory and Safety Context

- **IARC Carcinogenicity Evaluation:** Nitrovin is classified in **IARC Group 3**, meaning it is "not classifiable as to its carcinogenicity to humans" due to a lack of sufficient evidence from both animal and human studies [1] [2].
- **Mutagenicity:** Early studies noted that Nitrovin can induce DNA damage and mutations in bacteria and insects [1].
- **Commercial Availability:** The compound is available from chemical suppliers for research purposes only, typically with a stated purity of 95% or higher [4] [2].

Conclusion

In summary, **Nitrovin** (Difurazone) is a well-characterized chemical compound with a known veterinary history. Recent high-quality research has repositioned it as a promising anticancer lead compound. Its primary mechanism involves inhibiting TrxR1, leading to ROS-mediated paraptosis—a non-apoptotic cell death—particularly in hard-to-treat cancers like glioblastoma.

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